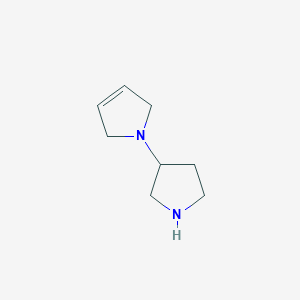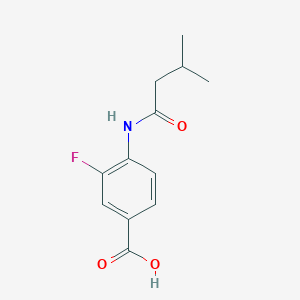
2-(2,4,6-三氟苯基)乙醇
描述
2-(2,4,6-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
科学研究应用
2-(2,4,6-Trifluorophenyl)ethanol has several applications in scientific research:
作用机制
Target of Action
The primary targets of 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown
Biochemical Pathways
The biochemical pathways affected by 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown
Result of Action
The molecular and cellular effects of 2-(2,4,6-Trifluorophenyl)ethanol’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2,4,6-Trifluorophenyl)ethanol is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound
生化分析
Biochemical Properties
2-(2,4,6-Trifluorophenyl)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the key interactions involves its binding with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine atoms enhances the compound’s reactivity and binding affinity, making it a potent inhibitor of certain enzymatic reactions. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
The effects of 2-(2,4,6-Trifluorophenyl)ethanol on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, 2-(2,4,6-Trifluorophenyl)ethanol can induce cytotoxic effects, leading to cell apoptosis or necrosis. The compound’s impact on cellular metabolism includes alterations in ATP production and mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of 2-(2,4,6-Trifluorophenyl)ethanol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. For instance, its interaction with alcohol dehydrogenase results in the inhibition of ethanol oxidation. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol can bind to DNA, causing changes in gene expression and potentially leading to mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4,6-Trifluorophenyl)ethanol have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 2-(2,4,6-Trifluorophenyl)ethanol in in vitro studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzymatic activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-(2,4,6-Trifluorophenyl)ethanol in animal models vary with different dosages. At low doses, the compound has minimal toxic effects and can be used to study its biochemical interactions without causing significant harm. At higher doses, 2-(2,4,6-Trifluorophenyl)ethanol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-(2,4,6-Trifluorophenyl)ethanol is involved in several metabolic pathways, primarily those related to its oxidation and conjugation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The presence of fluorine atoms can influence the metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of 2-(2,4,6-Trifluorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(2,4,6-Trifluorophenyl)ethanol within tissues is influenced by its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,4,6-Trifluorophenyl)ethanol is primarily within the cytoplasm and mitochondria. The compound’s hydroxyl group allows it to interact with mitochondrial membranes, potentially affecting mitochondrial function. Additionally, 2-(2,4,6-Trifluorophenyl)ethanol can be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions can influence the compound’s activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2,4,6-Trifluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-(2,4,6-Trifluorophenyl)ethanol may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
2-(2,4,6-Trifluorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(2,4,6-Trifluorophenyl)acetaldehyde, 2-(2,4,6-Trifluorophenyl)acetic acid
Reduction: 2-(2,4,6-Trifluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a similar trifluoromethyl group but lacking the phenyl ring.
2,3,6-Trifluorophenol: Another fluorinated phenol with different substitution patterns on the phenyl ring.
Uniqueness
2-(2,4,6-Trifluorophenyl)ethanol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-(2,4,6-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXJMXNVVNNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695179 | |
| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000571-83-4 | |
| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


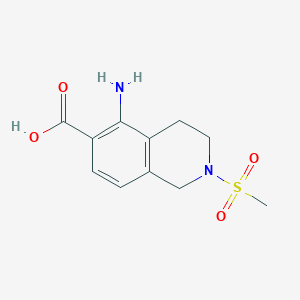
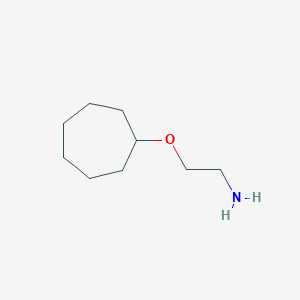

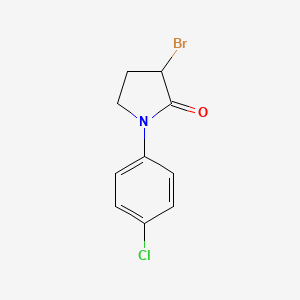
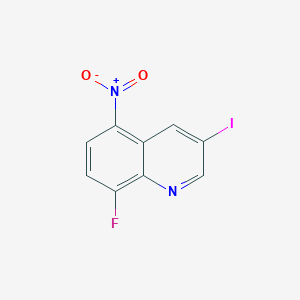
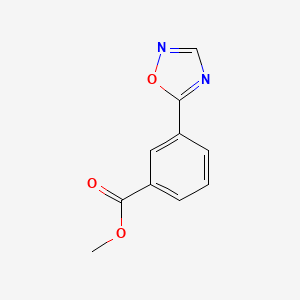


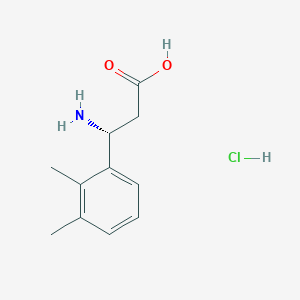
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
